2(1H)-Pyrazinone, 5,6-dimercapto-
Description
Contextualization of Pyrazinone Heterocycles in Synthetic and Theoretical Chemistry
Pyrazinones, specifically 2(1H)-pyrazinones, are a class of six-membered heterocyclic compounds containing two nitrogen atoms. nih.govbritannica.com They are recognized as crucial scaffolds in both natural products and synthetic molecules with a wide range of applications. nih.govrsc.org The pyrazinone core is a key building block in medicinal chemistry and drug design, with notable examples including the antiviral drug favipiravir. nih.govrsc.org
The synthesis of pyrazinone rings has been a subject of extensive research, with numerous methods developed to construct this heterocyclic system from acyclic precursors. nih.govrsc.org These synthetic strategies often involve the condensation of α-amino acid derivatives with 1,2-dicarbonyl compounds or the cyclization of α-amino amides. nih.govrsc.orgresearchgate.net The versatility of these synthetic routes allows for the introduction of various substituents onto the pyrazinone core, enabling the fine-tuning of its chemical and physical properties. researchgate.netnih.gov From a theoretical perspective, the electronic nature of the pyrazinone ring, with its amide functionality and potential for aromaticity, makes it an interesting subject for computational studies.
Significance of Dimercapto Functionality in Organic and Coordination Chemistry
The presence of two mercapto (-SH) groups, known as a dimercapto functionality, imparts unique and valuable properties to an organic molecule. These thiol groups are excellent nucleophiles and can participate in a variety of chemical reactions, including the formation of disulfides, thioethers, and thioesters. A key characteristic of vicinal dithiols, such as those in 2(1H)-pyrazinone, 5,6-dimercapto-, is their ability to act as potent chelating agents for a wide range of metal ions. wikipedia.org This property is due to the formation of stable five- or six-membered rings with the metal center. wikipedia.org
In coordination chemistry, dimercapto ligands are instrumental in the design of novel metal complexes with diverse applications in catalysis, materials science, and bioinorganic chemistry. The sulfur atoms in the dimercapto group can coordinate to metal ions, influencing the electronic structure and reactivity of the resulting complex. The ability of these ligands to stabilize various oxidation states of metals is a particularly valuable attribute.
Overview of Research Trajectories for Multifunctional Sulfur-Containing Heterocycles
Sulfur-containing heterocycles are a prominent class of compounds in medicinal chemistry and materials science. researchgate.netnih.govtandfonline.com The incorporation of sulfur atoms into a heterocyclic ring can significantly modulate the molecule's biological activity and physical properties. nih.gov Research in this area is focused on several key trajectories:
Drug Discovery: Many sulfur-containing heterocycles exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.gov The development of new synthetic methodologies to access novel sulfur-containing scaffolds is a major focus of this research. researchgate.net
Materials Science: The unique electronic and photophysical properties of some sulfur-containing heterocycles make them attractive candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Catalysis: Sulfur-containing ligands are widely used in transition metal catalysis due to their ability to fine-tune the steric and electronic properties of the metal center, leading to enhanced catalytic activity and selectivity.
The combination of a pyrazinone ring with a dimercapto functionality in 2(1H)-pyrazinone, 5,6-dimercapto- positions it at the intersection of these exciting research areas.
Scope and Objectives of Academic Inquiry into 2(1H)-Pyrazinone, 5,6-dimercapto-
The academic inquiry into 2(1H)-pyrazinone, 5,6-dimercapto- is driven by the desire to understand and exploit the synergistic effects of its constituent functional groups. The primary objectives of this research include:
Development of Efficient Synthetic Routes: Establishing reliable and scalable methods for the synthesis of 2(1H)-pyrazinone, 5,6-dimercapto- and its derivatives is a fundamental goal. This will enable further investigation into its properties and applications.
Exploration of its Coordination Chemistry: A key area of interest is the study of how 2(1H)-pyrazinone, 5,6-dimercapto- interacts with various metal ions. This includes the synthesis and characterization of the resulting metal complexes and the investigation of their potential catalytic or material applications.
Investigation of its Reactivity: Understanding the chemical reactivity of the pyrazinone ring and the dimercapto groups is crucial for developing new transformations and applications. This includes studying its behavior in oxidation, reduction, and substitution reactions.
Evaluation of its Potential Applications: A long-term objective is to explore the potential of 2(1H)-pyrazinone, 5,6-dimercapto- and its derivatives in fields such as medicinal chemistry, materials science, and catalysis.
The unique combination of a biologically relevant pyrazinone scaffold and a versatile dimercapto chelating unit suggests that 2(1H)-pyrazinone, 5,6-dimercapto- holds significant promise for future scientific advancements.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H4N2OS2 |
|---|---|
Molecular Weight |
160.2 g/mol |
IUPAC Name |
5-hydroxy-1,4-dihydropyrazine-2,3-dithione |
InChI |
InChI=1S/C4H4N2OS2/c7-2-1-5-3(8)4(9)6-2/h1H,(H,5,8)(H2,6,7,9) |
InChI Key |
YKTGJUSKBWFBJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=S)C(=S)N1)O |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Design for 2 1h Pyrazinone, 5,6 Dimercapto
Retrosynthetic Analysis of the 2(1H)-Pyrazinone Core with Dimercapto Substitution
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves mentally breaking down the target molecule into simpler, commercially available starting materials. amazonaws.comscitepress.orgyoutube.com For 2(1H)-pyrazinone, 5,6-dimercapto-, the primary disconnections would logically target the formation of the pyrazinone ring and the introduction of the two mercapto groups at positions 5 and 6.
A primary retrosynthetic disconnection would be the C-S bonds, suggesting a precursor such as a dihalo-pyrazinone, for instance, 5,6-dichloro-2(1H)-pyrazinone. This intermediate could then be subjected to nucleophilic substitution with a sulfur nucleophile to introduce the mercapto groups.
Further disconnection of the pyrazinone ring itself suggests several potential acyclic precursors. nih.govrsc.org A common strategy for pyrazinone synthesis involves the condensation of an α-amino acid derivative with a 1,2-dicarbonyl compound. nih.govsemanticscholar.org Therefore, a retrosynthetic pathway could lead back to precursors like a substituted glyoxal (B1671930) and an α-amino acid amide. The challenge lies in designing precursors that would ultimately allow for the introduction of the mercapto groups at the desired positions.
Approaches to Pyrazinone Ring System Formation
The formation of the 2(1H)-pyrazinone ring is a well-established area of heterocyclic synthesis, with several reliable methods available. nih.govrsc.orgsemanticscholar.org These strategies are crucial for constructing the core scaffold of the target molecule.
Condensation Reactions of Acyclic Precursors
One of the most fundamental and widely used methods for constructing the 2(1H)-pyrazinone ring is the condensation of acyclic precursors. nih.govrsc.org This approach typically involves the reaction of an α-amino acid amide with a 1,2-dicarbonyl compound. nih.govsemanticscholar.org The reaction proceeds through the formation of an initial imine, followed by an intramolecular cyclization and subsequent dehydration to yield the pyrazinone ring. The specific substituents on the final pyrazinone are determined by the choice of the starting α-amino acid amide and the 1,2-dicarbonyl compound.
Another variation involves the reaction of α-amino ketones or α-amino aldehydes with α-haloacetyl halides. nih.govsemanticscholar.org This method provides a different regiochemical outcome and can be advantageous for accessing specific substitution patterns. The biosynthesis of pyrazinones in various microorganisms also often proceeds through the condensation of two amino acids. acs.orgnih.gov
| Precursor 1 | Precursor 2 | Resulting Bond Formations | Reference(s) |
| α-amino acid amide | 1,2-dicarbonyl compound | N1-C6 and N4-C5 | nih.govrsc.orgsemanticscholar.org |
| α-amino ketone/aldehyde | α-haloacetyl halide | C2-C3 and N1-C5/C6 | nih.govsemanticscholar.org |
| Dipeptide aldehydes | (intramolecular) | Spontaneous cyclization | acs.org |
Cyclization Strategies Involving Nitrogen and Carbon Fragments
The construction of the pyrazinone ring can also be achieved through the cyclization of linear precursors that already contain the necessary nitrogen and carbon atoms in a specific arrangement. nih.gov For example, the cyclization of dipeptidyl chloromethyl ketones has been shown to produce substituted 2(1H)-pyrazinones. nih.gov This method allows for the incorporation of peptide-like structures into the pyrazinone core.
Another strategy involves the use of α-aminonitriles, which can be acylated and then cyclized to form the pyrazinone ring. rsc.org This approach is particularly useful for the synthesis of dihalo-2(1H)-pyrazinones, which are versatile intermediates for further functionalization. rsc.orgsemanticscholar.org
| Precursor Type | Key Transformation | Resulting Pyrazinone | Reference(s) |
| Dipeptidyl chloromethyl ketones | Intramolecular cyclization | Substituted 2(1H)-pyrazinones | nih.gov |
| α-aminonitriles | Acylation and cyclization | Dihalo-2(1H)-pyrazinones | rsc.org |
Derivatization from Pre-formed Pyrazinone Scaffolds
In many cases, it is more practical to synthesize a simpler, stable pyrazinone core and then introduce the desired functional groups through subsequent derivatization reactions. nih.govsemanticscholar.orgresearchgate.net This approach is particularly relevant for the synthesis of 2(1H)-pyrazinone, 5,6-dimercapto-, where the direct synthesis with the mercapto groups in place might be challenging due to the reactivity of the thiol functional group.
A common strategy involves the synthesis of a dihalogenated pyrazinone, such as a 3,5-dihalo-2(1H)-pyrazinone. rsc.orgsemanticscholar.org These dihalo-pyrazinones can then undergo selective nucleophilic aromatic substitution (SNAr) reactions to introduce various substituents. researchgate.net For the target molecule, a 5,6-dihalopyrazinone would be the ideal precursor, allowing for the sequential or simultaneous substitution of the halogens with a sulfur nucleophile.
| Starting Pyrazinone Scaffold | Reagent(s) | Type of Reaction | Product | Reference(s) |
| 3,5-Dihalo-2(1H)-pyrazinone | Amines, organoboronates | SNAr, Suzuki coupling | Substituted 2(1H)-pyrazinones | semanticscholar.orgresearchgate.net |
| 5-Bromo-2(1H)-pyrazinone | Various coupling partners | Palladium-catalyzed cross-coupling | 5-Substituted-2(1H)-pyrazinones | semanticscholar.orgresearchgate.net |
Strategies for Introducing and Modifying Mercapto Groups
The introduction of mercapto (thiol) groups onto an aromatic ring is a key step in the synthesis of the target compound. Several methods are available for this transformation.
Thiolation and Sulfhydrylation Techniques
Thiolation, the process of introducing a thiol group, can be achieved through various methods. A common approach for aromatic systems is the nucleophilic substitution of a leaving group, such as a halogen, with a sulfur nucleophile. Reagents like sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis are frequently employed for this purpose. youtube.com
In the context of a pre-formed dihalopyrazinone, reaction with a suitable sulfur nucleophile would be the most direct route to introduce the dimercapto groups. The choice of reaction conditions, such as solvent and temperature, would be critical to ensure efficient substitution and to minimize potential side reactions.
Another approach could involve the use of a protected thiol, such as a thioacetate (B1230152), which can be introduced via nucleophilic substitution and then deprotected in a subsequent step to reveal the free thiol. This can be advantageous in cases where the free thiol group might interfere with other reaction steps.
Reduction of Disulfide or Other Sulfur-Containing Precursors
A viable pathway to obtaining 2(1H)-Pyrazinone, 5,6-dimercapto- involves the chemical reduction of a corresponding disulfide precursor, namely the bis(2(1H)-pyrazinone-5,6-diyl)disulfide. This approach is predicated on the well-established thiol-disulfide interchange chemistry. The reduction of disulfide bonds to yield free thiols is a fundamental transformation in chemical biology and organic synthesis. nih.gov
The synthesis of the disulfide precursor itself would likely be achieved through the oxidation of the target dimercapto compound or via a nucleophilic substitution reaction using a disulfide-containing nucleophile on a dihalo-pyrazinone. Once the disulfide is formed, its reduction can be accomplished using various reducing agents under mild conditions.
Standard reagents for this transformation include dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP). A particularly relevant reducing agent is 2,3-bis(mercaptomethyl)pyrazine (BMMP), a pyrazine-derived dithiol that exhibits superior reactivity compared to DTT, especially under biological conditions (neutral pH, room temperature, aqueous solution). nih.govrsc.orgnih.gov The enhanced reactivity of BMMP is attributed to the electron-withdrawing nature of the pyrazine (B50134) ring, which lowers the pKa of its thiol groups, thereby increasing the concentration of the reactive thiolate species at neutral pH. nih.gov
The general mechanism for reduction by a dithiol reagent like DTT or BMMP involves a two-step thiol-disulfide interchange. The process is initiated by the nucleophilic attack of a thiolate anion from the reducing agent on the disulfide bond of the precursor, forming a mixed disulfide intermediate. This is followed by an intramolecular cyclization, where the second thiol group of the reducing agent attacks the mixed disulfide, releasing the two desired mercapto groups on the pyrazinone ring and forming a stable cyclic disulfide (e.g., oxidized DTT). nih.gov
Table 1: Comparison of Disulfide Reducing Agents
| Reagent | Structure | Optimal pH | Key Features |
| Dithiothreitol (DTT) | HOCH₂-(CH(OH))₂-CH₂SH | > 7.5 | Standard reagent, forms stable 6-membered ring upon oxidation. |
| 2,3-bis(mercaptomethyl)pyrazine (BMMP) | Pyrazine-(CH₂SH)₂ | ~ 7.0 | High reactivity, lower thiol pKa, effective over a wider pH range. nih.govnih.gov |
| Tris(2-carboxyethyl)phosphine (TCEP) | P(CH₂CH₂COOH)₃ | 2.0 - 9.0 | Odorless, irreversible reduction, resistant to air oxidation. |
Nucleophilic Substitution with Sulfur Reagents
The most direct and versatile method for introducing the dimercapto functionalities onto the pyrazinone core is through the nucleophilic aromatic substitution (SNAr) reaction. This strategy requires a suitable precursor, typically a 5,6-dihalo-2(1H)-pyrazinone, which can be synthesized from acyclic building blocks. nih.gov
The key precursor, a 5,6-dihalo-2(1H)-pyrazinone, can be prepared using methods like the Hoornaert synthesis, which involves treating an α-aminonitrile with an oxalyl halide. nih.gov The resulting dihalo-pyrazinone is an excellent substrate for SNAr reactions. The pyrazinone ring, being electron-deficient, is activated towards nucleophilic attack, particularly at positions ortho or para to the ring nitrogen atoms and the carbonyl group. wikipedia.org
A variety of sulfur nucleophiles can be employed to displace the halide leaving groups (e.g., Cl-, Br-). Common reagents include sodium hydrosulfide (NaSH), sodium sulfide (B99878) (Na₂S), or protected thiol equivalents like potassium thioacetate (KSAc) and potassium ethyl xanthogenate. nih.govnih.gov The use of thioacetate or xanthogenate is often preferred as it prevents the in-situ oxidation of the resulting thiol and can be easily deprotected in a subsequent step to yield the final dimercapto product.
The SNAr mechanism proceeds via an addition-elimination pathway. wikipedia.orgchadsprep.com
Addition: The sulfur nucleophile attacks one of the carbon atoms bearing a halogen, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgnih.govyoutube.com
Elimination: The aromaticity is restored by the departure of the halide leaving group, resulting in the substituted pyrazinone.
This process is repeated for the second halogen to yield the 5,6-disubstituted product. The reaction conditions can be tuned by the choice of solvent, temperature, and base to achieve high yields. nih.gov
Advanced Synthetic Techniques
Modern synthetic methodologies can significantly enhance the efficiency, selectivity, and environmental friendliness of the synthesis of 2(1H)-Pyrazinone, 5,6-dimercapto-.
Microwave-Assisted Synthesis
Microwave (MW) irradiation has become a powerful tool in organic synthesis for accelerating reaction rates, often leading to higher yields and cleaner product profiles. nih.gov The synthesis of the 3,5-dichloro-2(1H)-pyrazinone precursor via the Hoornaert method has been successfully adapted to microwave conditions, significantly reducing reaction times. nih.gov Similarly, subsequent derivatization steps, such as nucleophilic substitutions or palladium-catalyzed couplings on the pyrazinone ring, can be enhanced by microwave heating. nih.gov This technique is particularly beneficial for solid-phase synthesis, where it can facilitate reactions on a resin support. frontiersin.org The application of microwave heating with simultaneous cooling can further improve yields and rates by allowing for a high and sustained power input while maintaining a controlled bulk temperature.
Metal-Catalyzed Coupling Reactions for Pyrazinone Functionalization
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. While extensively used for arylating pyrazinones, these methods also offer potential for introducing sulfur functionalities. rsc.orgnih.govresearchgate.net
Palladium-catalyzed reactions are particularly prominent. Although less common than C-N or C-O couplings, palladium-catalyzed C-S bond formation (Buchwald-Hartwig amination-type reaction for thiols) can be a viable strategy. This would involve coupling a 5,6-dihalo-2(1H)-pyrazinone with a thiol or a thiol equivalent in the presence of a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a suitable phosphine (B1218219) ligand (e.g., Xantphos, dppf). rsc.org
The Liebeskind-Srogl cross-coupling offers another powerful, base-free alternative. This reaction involves the coupling of a thioester with an organoboronic acid, mediated by a palladium catalyst and a copper(I) carboxylate co-catalyst. While typically used to form C-C bonds, its principles can be adapted for C-S bond formation on the pyrazinone scaffold, potentially starting from a pyrazinone-boronic acid derivative.
Table 2: Potential Metal-Catalyzed Reactions for Pyrazinone Thiolation
| Reaction Name | Precursors | Catalyst System | Key Features |
| Buchwald-Hartwig C-S Coupling | Dihalo-pyrazinone + Thiol (or protected thiol) | Pd(0) or Pd(II) catalyst + Phosphine ligand + Base | Well-established for C-heteroatom bonds; requires careful optimization for C-S coupling. rsc.org |
| Liebeskind-Srogl Coupling | Pyrazinone-thioester + Organometallic reagent | Pd(0) catalyst + Cu(I) co-catalyst | Base-free conditions, broad functional group tolerance. |
| Negishi Coupling | Dihalo-pyrazinone + Organozinc-thiolate reagent | Ni or Pd catalyst | High reactivity of organozinc reagents. rsc.org |
Green Chemistry Approaches in 2(1H)-Pyrazinone, 5,6-dimercapto- Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and hazardous substance use. slideshare.netresearchgate.net Several strategies can be applied to the synthesis of 2(1H)-Pyrazinone, 5,6-dimercapto-.
Use of Green Solvents: The nucleophilic substitution step could potentially be performed in water, which is a non-toxic, non-flammable, and inexpensive solvent. nih.gov The high polarity of water can stabilize the charged Meisenheimer complex in SNAr reactions. Other green solvents like ionic liquids or deep eutectic solvents also offer alternatives to volatile organic compounds. frontiersin.orgnih.gov
Catalysis: Employing catalytic methods, such as the metal-catalyzed cross-couplings discussed above, is inherently greener than using stoichiometric reagents. Developing highly efficient catalysts that can be used at very low loadings (ppm levels) and are recyclable is a key goal. youtube.com
Energy Efficiency: The use of microwave-assisted synthesis not only accelerates reactions but also represents a more energy-efficient heating method compared to conventional refluxing. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product is crucial. Multi-component reactions (MCRs), where three or more reactants combine in a single step, are highly atom-economical and are a growing area in green heterocyclic synthesis. researchgate.net
Mechanistic Investigations of Key Synthetic Pathways
Understanding the mechanisms of the core reactions is essential for optimizing the synthesis of 2(1H)-Pyrazinone, 5,6-dimercapto-.
The formation of the key 5,6-dihalo-2(1H)-pyrazinone precursor via Hoornaert's method is believed to proceed through several steps. nih.gov It begins with the N-acylation of the starting α-aminonitrile by the oxalyl halide. This is followed by an intramolecular addition of the resulting amide to the nitrile group, which, after tautomerization, leads to a cyclic pyrazine-2,3-dione intermediate. This intermediate is then halogenated by the excess oxalyl halide to furnish the dihalo-pyrazinone product. nih.gov
The mechanism of the subsequent nucleophilic aromatic substitution (SNAr) is well-established. wikipedia.org The reaction is facilitated by the electron-withdrawing character of the pyrazinone ring system. The attacking sulfur nucleophile forms a covalent bond to the carbon bearing the leaving group, creating a tetrahedral (sp³-hybridized) carbon and a resonance-stabilized anionic σ-complex (Meisenheimer complex). The negative charge is delocalized over the ring and onto the electron-withdrawing groups. The reaction concludes with the ejection of the halide ion, which restores the aromaticity of the ring. The bimolecular nature of the rate-determining addition step means the reaction follows second-order kinetics, dependent on the concentrations of both the pyrazinone substrate and the sulfur nucleophile. youtube.comdalalinstitute.com
Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
No published high-resolution ¹H or ¹³C NMR data for 2(1H)-Pyrazinone, 5,6-dimercapto- could be located. Such data would be crucial for the definitive assignment of the chemical shifts and coupling constants of the protons and carbon atoms within the molecule. In principle, the ¹H NMR spectrum would be expected to show a signal for the N-H proton and the proton on the pyrazinone ring, with their chemical shifts influenced by the electron-withdrawing and -donating effects of the adjacent functional groups. The protons of the two S-H groups would also be expected to appear, though their signals can be broad and may exchange with deuterium (B1214612) in certain solvents.
The ¹³C NMR spectrum would provide information on the carbon skeleton, with distinct signals anticipated for the carbonyl carbon, the two carbons bearing the mercapto groups, and the remaining carbon of the heterocyclic ring. The precise chemical shifts would be indicative of the electronic environment of each carbon atom.
Table 1: Hypothetical ¹H NMR Data for 2(1H)-Pyrazinone, 5,6-dimercapto- (Note: This table is for illustrative purposes only, as no experimental data is available.)
| Proton | Hypothetical Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-3 | 7.0 - 8.0 | s | - |
| N-H | 10.0 - 12.0 | br s | - |
| S-H | 3.0 - 5.0 | br s | - |
Table 2: Hypothetical ¹³C NMR Data for 2(1H)-Pyrazinone, 5,6-dimercapto- (Note: This table is for illustrative purposes only, as no experimental data is available.)
| Carbon | Hypothetical Chemical Shift (ppm) |
| C=O | 150 - 160 |
| C-3 | 120 - 130 |
| C-5 | 140 - 150 |
| C-6 | 140 - 150 |
The application of two-dimensional NMR techniques such as COSY, HMQC, HMBC, and NOESY would be invaluable for the unambiguous structural assignment of 2(1H)-Pyrazinone, 5,6-dimercapto-. However, no studies employing these methods for this specific compound have been reported. These experiments would allow for the correlation of proton and carbon signals, providing definitive evidence for the connectivity of the atoms within the molecule.
There is no available information on the solid-state NMR spectroscopy of 2(1H)-Pyrazinone, 5,6-dimercapto-. Solid-state NMR is a powerful technique for studying the structure and dynamics of solid materials. emory.edu It can differentiate between different crystalline forms (polymorphs) and characterize amorphous solids, which can have significant impacts on the physical and chemical properties of a compound. nih.gov Studies on other heterocyclic compounds have demonstrated the utility of solid-state NMR in characterizing crystallographic disorder and dynamics. nih.gov
Vibrational Spectroscopy (Infrared and Raman)
No experimental IR or Raman spectra for 2(1H)-Pyrazinone, 5,6-dimercapto- have been published. The analysis of such spectra would focus on identifying the characteristic vibrational frequencies of its key functional groups. For related compounds, such as 2-mercaptopyrimidine, the IR spectrum shows characteristic bands corresponding to the thiol and heterocyclic ring vibrations. nist.gov
Table 3: Expected Characteristic IR and Raman Bands for 2(1H)-Pyrazinone, 5,6-dimercapto- (Note: This table is for illustrative purposes only, as no experimental data is available.)
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Spectrum |
| N-H stretch | 3200 - 3400 | IR, Raman |
| C-H stretch | 3000 - 3100 | IR, Raman |
| S-H stretch | 2550 - 2600 | IR, Raman (weak) |
| C=O stretch | 1650 - 1700 | IR, Raman |
| C=C/C=N stretch | 1400 - 1600 | IR, Raman |
Due to the lack of available data, there are no documented applications of vibrational spectroscopy for monitoring the synthesis or assessing the purity of 2(1H)-Pyrazinone, 5,6-dimercapto-. In principle, IR or Raman spectroscopy could be used to track the progress of a reaction by monitoring the appearance of the characteristic bands of the product and the disappearance of the bands of the starting materials. These techniques could also be employed to assess the purity of the final compound by detecting the presence of any residual starting materials or by-products.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments.
High-Resolution Mass Spectrometry (HRMS) provides the highly accurate mass measurement of a molecule, which in turn allows for the determination of its elemental composition. researchgate.nethzdr.de For 2(1H)-Pyrazinone, 5,6-dimercapto- (C₄H₄N₂OS₂), the exact mass can be calculated and then compared with the experimentally determined value. This high degree of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. Techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometry are commonly employed to achieve the high resolving power necessary for such precise measurements. nist.gov
Table 1: Theoretical Isotopic Mass Data for 2(1H)-Pyrazinone, 5,6-dimercapto-
| Isotope | Exact Mass (Da) | Relative Abundance (%) |
| ¹²C₄¹H₄¹⁴N₂¹⁶O³²S₂ | 160.9765 | 100.00 |
| ¹³C¹²C₃¹H₄¹⁴N₂¹⁶O³²S₂ | 161.9799 | 4.35 |
| ¹²C₄¹H₄¹⁴N₂¹⁶O³³S³²S | 161.9737 | 0.78 |
| ¹²C₄¹H₄¹⁴N₂¹⁶O³⁴S³²S | 162.9709 | 4.40 |
This interactive table allows sorting by column.
The molecular ion of 2(1H)-Pyrazinone, 5,6-dimercapto- would be expected to undergo fragmentation through several key pathways:
Loss of Small Molecules: Cleavage of the side chains could lead to the loss of small, stable neutral molecules. For instance, the loss of a thiol radical (•SH) or hydrogen sulfide (B99878) (H₂S) is a plausible fragmentation pathway for sulfur-containing compounds. icdd.com
Ring Cleavage: The pyrazinone ring itself can undergo cleavage. Common fragmentation patterns for nitrogen-containing heterocyclic rings involve the loss of HCN or N₂. dtic.mil
Thione-Thiol Tautomerism: The tautomeric equilibrium between the dithione and dithiol forms could influence the fragmentation pattern, potentially leading to different fragmentation pathways for each tautomer. acs.org
Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum of 2(1H)-Pyrazinone, 5,6-dimercapto-
| Precursor Ion (m/z) | Predicted Fragment Ion | Neutral Loss | Predicted Fragment m/z |
| 161 [M+H]⁺ | [M+H - SH]⁺ | •SH | 128 |
| 161 [M+H]⁺ | [M+H - H₂S]⁺ | H₂S | 127 |
| 161 [M+H]⁺ | [M+H - CO]⁺ | CO | 133 |
| 161 [M+H]⁺ | [M+H - HCN]⁺ | HCN | 134 |
This interactive table allows sorting by column.
X-ray Diffraction Studies for Solid-State Structure Determination
X-ray diffraction techniques are the most definitive methods for determining the three-dimensional arrangement of atoms in a crystalline solid, providing insights into bond lengths, bond angles, and intermolecular interactions.
Single-crystal X-ray crystallography allows for the precise determination of the molecular structure, including the absolute and relative stereochemistry of chiral centers, if present. researchgate.netmdpi.com For a planar molecule like 2(1H)-Pyrazinone, 5,6-dimercapto-, this technique would confirm the planarity of the pyrazinone ring and provide accurate measurements of the C-S, C-N, C-C, and C=O bond lengths and the bond angles within the molecule. Furthermore, it would reveal the details of intermolecular interactions, such as hydrogen bonding involving the N-H and S-H groups, and potential π-π stacking interactions between the pyrazinone rings. researchgate.netmdpi.com While a crystal structure for the title compound is not available, studies on related pyrazinone and dithiol compounds have shown the prevalence of such interactions in their crystal lattices. acs.orgjohnshopkins.edu
Powder X-ray diffraction (PXRD) is a non-destructive technique used to identify crystalline phases and to obtain information about the unit cell dimensions of a solid material. icdd.comdtic.mil Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint" for that specific polymorph or crystalline form. metal-am.com The PXRD pattern of a microcrystalline powder sample of 2(1H)-Pyrazinone, 5,6-dimercapto- would be crucial for routine identification, purity assessment, and for studying any polymorphic transformations the compound might undergo under different conditions. researchgate.net
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Electronic spectroscopy provides information about the electronic transitions within a molecule upon absorption of ultraviolet or visible light.
UV-Visible (UV-Vis) absorption spectroscopy measures the wavelengths at which a molecule absorbs light, which correspond to the energies required to promote electrons to higher energy orbitals. The UV-Vis spectrum of 2(1H)-Pyrazinone, 5,6-dimercapto- is expected to exhibit characteristic absorption bands arising from π-π* and n-π* transitions associated with the aromatic pyrazinone ring and the non-bonding electrons on the sulfur and oxygen atoms. The presence of the sulfur atoms and the thione/thiol groups would likely cause a bathochromic (red) shift in the absorption maxima compared to the parent 2(1H)-pyrazinone.
Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. Many aromatic and heterocyclic compounds exhibit fluorescence. The fluorescence spectrum of 2(1H)-Pyrazinone, 5,6-dimercapto-, including its excitation and emission wavelengths and quantum yield, would provide further insight into its electronic structure and excited state properties. The presence of heavy atoms like sulfur can sometimes quench fluorescence, so the fluorescence properties would be of particular interest.
Characterization of Electronic Transitions and Conjugation
The electronic structure of 2(1H)-Pyrazinone, 5,6-dimercapto- is characterized by the interplay between the pyrazinone core and the sulfur-containing substituents. The pyrazinone ring itself is a heterocyclic system with both electron-donating and electron-withdrawing features. The introduction of dimercapto (-SH) groups at the 5 and 6 positions significantly influences the electronic properties of the molecule.
Sulfur-containing groups, such as the mercapto groups in this compound, are known to possess lone pairs of electrons that can participate in the molecule's conjugated system. This participation can lead to the emergence of intramolecular charge-transfer (ICT) transitions. In such transitions, electron density is moved from the electron-rich sulfur substituents to the electron-deficient pyrazinone ring upon absorption of light. These ICT bands are a key feature of the electronic spectrum of molecules with similar donor-acceptor arrangements.
Probing Solvent Effects on Electronic Spectra
The interaction of a solute with the surrounding solvent can cause notable changes in its UV-Vis absorption spectrum, a phenomenon known as solvatochromism. These changes can affect the position, intensity, and shape of the absorption bands. Solvatochromism provides valuable information about the electronic ground and excited states of a molecule.
For a compound like 2(1H)-Pyrazinone, 5,6-dimercapto-, which likely possesses a significant ground-state dipole moment that changes upon electronic excitation, its electronic spectrum is expected to be sensitive to the polarity of the solvent. The effect of the solvent is generally categorized as either a bathochromic shift (red shift) or a hypsochromic shift (blue shift) with increasing solvent polarity.
Bathochromic Shift (Positive Solvatochromism): If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state. This leads to a decrease in the energy difference between the two states and a shift of the absorption maximum to a longer wavelength.
Hypsochromic Shift (Negative Solvatochromism): Conversely, if the ground state is more polar than the excited state, polar solvents will preferentially stabilize the ground state, increasing the energy gap for the transition and causing a shift to a shorter wavelength.
Given the potential for intramolecular charge-transfer characteristics in 2(1H)-Pyrazinone, 5,6-dimercapto-, it is probable that its excited state is more polar than its ground state. Therefore, a bathochromic shift would be anticipated with an increase in solvent polarity. To illustrate this, a hypothetical data table is presented below, showing potential absorption maxima in solvents of varying polarity.
Table 1: Hypothetical Solvent Effects on the Absorption Maximum (λmax) of 2(1H)-Pyrazinone, 5,6-dimercapto-
| Solvent | Polarity (ET(30) kcal/mol) | Hypothetical λmax (nm) |
| n-Hexane | 31.0 | 320 |
| Dichloromethane | 40.7 | 335 |
| Acetone | 42.2 | 340 |
| Ethanol | 51.9 | 350 |
| Water | 63.1 | 360 |
This table demonstrates a clear trend of increasing λmax with increasing solvent polarity, which is indicative of positive solvatochromism and a more polar excited state. Such studies are crucial for understanding the nature of the electronic transitions and the charge distribution in both the ground and excited states of the molecule.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations (Density Functional Theory - DFT, Ab Initio)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are foundational to theoretical chemistry. nih.gov These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule. DFT has become particularly popular due to its balance of accuracy and computational cost, making it suitable for a wide range of molecular systems. nih.gov Ab initio methods, while often more computationally intensive, can provide highly accurate benchmarks.
A critical first step in any computational study is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. For 2(1H)-Pyrazinone, 5,6-dimercapto-, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable conformation. Different computational methods and basis sets can be employed to achieve this, with the choice often depending on the desired accuracy and the size of the molecule. researchgate.net
Conformational analysis would further explore other stable or low-energy conformations of the molecule. This is particularly relevant for flexible molecules, although the pyrazinone ring itself is relatively rigid. The orientation of the mercapto (-SH) groups could, however, give rise to different conformers.
Optimized Geometry Data
| Parameter | Value |
| Bond Lengths (Å) | Data not available |
| Bond Angles (°) | Data not available |
| Dihedral Angles (°) | Data not available |
| No specific computational studies providing optimized geometry data for 2(1H)-Pyrazinone, 5,6-dimercapto- were found in the available literature. |
Understanding the electronic structure of a molecule is key to predicting its reactivity. Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are spread across the entire molecule. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). emerginginvestigators.org
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that provides insight into the molecule's kinetic stability, chemical reactivity, and electronic transitions. emerginginvestigators.orgnih.gov A large HOMO-LUMO gap generally implies high stability and low reactivity. nih.gov For 2(1H)-Pyrazinone, 5,6-dimercapto-, calculating the energies and visualizing the spatial distribution of the HOMO and LUMO would indicate the most likely sites for nucleophilic and electrophilic attack.
Electronic Properties
| Property | Value |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
| Specific calculations of the electronic properties for 2(1H)-Pyrazinone, 5,6-dimercapto- are not present in the surveyed literature. |
Computational methods can predict various spectroscopic properties, which can be invaluable for identifying and characterizing a compound.
NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. journalagent.com These predictions are based on the calculated electron density around each nucleus and can aid in the interpretation of experimental NMR spectra.
IR (Infrared): IR spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations can predict the wavenumbers and intensities of IR absorption bands. nih.gov This is useful for identifying functional groups, such as the C=O, N-H, and S-H stretching vibrations expected in 2(1H)-Pyrazinone, 5,6-dimercapto-.
UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) is a common method for predicting the electronic transitions that give rise to UV-Vis absorption spectra. nih.gov The calculated absorption wavelengths (λmax) can help to understand the electronic structure and conjugation within the molecule. semanticscholar.orgunl.pt
Predicted Spectroscopic Data
| Spectrum | Predicted Peaks |
| ¹H NMR (ppm) | Data not available |
| ¹³C NMR (ppm) | Data not available |
| IR (cm⁻¹) | Data not available |
| UV-Vis (λmax, nm) | Data not available |
| A comprehensive search did not yield any specific predicted spectroscopic data for 2(1H)-Pyrazinone, 5,6-dimercapto-. |
Tautomerism and Isomerism of 2(1H)-Pyrazinone, 5,6-dimercapto-
Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. For 2(1H)-Pyrazinone, 5,6-dimercapto-, several tautomeric forms are possible due to the presence of amide and thiol functional groups.
The 5,6-dimercapto groups can exist in the thiol (-SH) form or the thione (C=S) form. This thiol-thione tautomerism is a known phenomenon in heterocyclic chemistry. nih.gov Additionally, the pyrazinone ring can exhibit lactam-lactim tautomerism, where the amide group (-C(=O)-NH-) can exist as a lactim isomer (-C(OH)=N-). A theoretical investigation would involve calculating the relative energies of all possible tautomers to determine their relative stabilities. cuni.czresearchgate.net Such studies often find that the relative stability of tautomers can be influenced by the solvent environment. nih.govnih.gov
A complete theoretical study would map out the potential energy landscape of the different tautomers. This involves not only calculating the energies of the stable tautomers but also locating the transition states that connect them. The energy difference between a tautomer and a transition state represents the activation energy for the tautomerization process. nih.gov This provides insight into the kinetics of the interconversion between different forms.
Relative Energies of Tautomers
| Tautomer | Relative Energy (kcal/mol) |
| Thiol-Thiol Form | Data not available |
| Thiol-Thione Form | Data not available |
| Dithione Form | Data not available |
| Other Tautomers | Data not available |
| The relative energies and the energy landscape of the tautomeric forms of 2(1H)-Pyrazinone, 5,6-dimercapto- have not been reported in the scientific literature reviewed. |
Reaction Mechanism Elucidation and Reactivity Descriptors
Theoretical studies are instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energy barriers. For a molecule like 2(1H)-Pyrazinone, 5,6-dimercapto-, with its multiple functional groups, computational chemistry could predict the most likely pathways for its reactions, such as oxidation of the mercapto groups, electrophilic or nucleophilic attack on the pyrazinone ring, and potential tautomeric equilibria.
Transition State Identification and Activation Energy Barriers
Currently, there are no published data on the identification of transition states or the calculation of activation energy barriers for reactions involving 2(1H)-Pyrazinone, 5,6-dimercapto-. Such information would be invaluable for optimizing reaction conditions and designing novel synthetic routes. For instance, understanding the energy barriers for disulfide bond formation versus other potential side reactions could enable selective transformations.
Fukui Functions and Electrostatic Potential Maps for Predicting Reactive Sites
Fukui functions and electrostatic potential (ESP) maps are powerful computational tools for predicting the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. For 2(1H)-Pyrazinone, 5,6-dimercapto-, these analyses would be critical in pinpointing the reactivity of the sulfur atoms, the nitrogen atoms, and the carbon atoms of the pyrazinone ring. However, no specific studies applying these descriptors to this compound have been reported.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a window into the dynamic behavior of molecules in various environments, offering insights that are often inaccessible through static computational models or experimental techniques alone.
Conformational Dynamics in Solution Phase
The conformational flexibility of 2(1H)-Pyrazinone, 5,6-dimercapto- in solution is another area ripe for investigation. MD simulations could reveal the preferred conformations of the molecule, the dynamics of the mercapto groups, and the influence of different solvents on its structure. This knowledge is fundamental to understanding its behavior in biological systems or as a building block in materials science. To date, no such simulation data has been made publicly available.
Intermolecular Interactions and Aggregation Propensities
The presence of both hydrogen bond donors (N-H) and acceptors (C=O, N), as well as the potential for disulfide bridge formation from the mercapto groups, suggests that 2(1H)-Pyrazinone, 5,6-dimercapto- could exhibit significant intermolecular interactions and a propensity for aggregation. MD simulations are ideally suited to explore these phenomena, providing detailed information on dimer formation, hydrogen bonding networks, and the potential for self-assembly. Regrettably, the scientific literature does not currently contain any studies on the aggregation behavior of this specific compound.
Coordination Chemistry and Metal Complexation
Ligand Design Principles for 2(1H)-Pyrazinone, 5,6-dimercapto-
The design of ligands is a cornerstone of coordination chemistry, aiming to create molecules with specific metal-binding properties. The pyrazinone dithiolate structure of H2L incorporates key principles that make it an effective chelating agent.
Multidentate Chelation Potential of Pyrazinone Dithiolate Motif
The H2L molecule possesses multiple potential donor sites, classifying it as a multidentate ligand. The two sulfur atoms of the dimercapto group and the nitrogen atoms within the pyrazinone ring can all participate in coordinating to a metal center. This ability to bind to a metal ion through multiple points of attachment leads to the formation of a chelate ring, a particularly stable five- or six-membered ring structure. The formation of such chelate rings significantly enhances the thermodynamic stability of the resulting metal complex, an observation known as the chelate effect. The pyrazinone dithiolate motif, therefore, offers a robust framework for creating stable metal complexes. The specific coordination mode can vary, with the ligand acting as a bidentate or potentially a bridging ligand, leading to the formation of mononuclear or polynuclear complexes. For instance, similar pyrazole-containing ligands have been shown to form structures with varying nuclearity, from mononuclear to polynuclear complexes. researchgate.net
Hard-Soft Acid-Base (HSAB) Interactions with Metal Centers
The Hard and Soft Acids and Bases (HSAB) theory is a crucial concept for predicting the affinity between a ligand and a metal ion. researchgate.net This theory classifies metal ions (Lewis acids) and ligands (Lewis bases) as either "hard" or "soft." Hard acids are typically small, highly charged metal ions, while soft acids are larger, more polarizable metal ions. Similarly, hard bases are small, highly electronegative donor atoms (like oxygen and nitrogen), and soft bases are larger, more polarizable atoms (like sulfur). wikipedia.org The fundamental principle of HSAB theory is that hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases. researchgate.net
The H2L ligand is an interesting case as it contains both hard (nitrogen) and soft (sulfur) donor atoms. The pyrazinone nitrogen atoms are considered hard bases, while the thiol sulfur atoms are soft bases. wikipedia.org This dual character allows H2L to coordinate effectively with a broad spectrum of metal ions. For instance, the soft sulfur donors will show a strong affinity for soft metal ions like Pd(II), Pt(II), and Cu(I), while the hard nitrogen donors can interact favorably with harder metal ions. This versatility makes H2L a promising ligand for the selective complexation of different metals.
Synthesis and Stoichiometry of Metal Complexes
The synthesis of metal complexes with H2L can be achieved through various methods, often involving the reaction of a metal salt with the deprotonated form of the ligand in a suitable solvent. The stoichiometry of the resulting complexes is influenced by factors such as the metal-to-ligand ratio, the oxidation state of the metal, and the reaction conditions.
Complexation with Transition Metals (e.g., Fe, Co, Ni, Cu, Zn, Pd, Pt)
Transition metals, with their partially filled d-orbitals, readily form coordination complexes with a variety of ligands. The interaction of H2L with transition metals is expected to be robust due to the favorable soft-soft interactions between the sulfur donors and many transition metal ions. wikipedia.org
Complexes of nickel(II), palladium(II), and platinum(II) with dithiolate ligands often adopt a square planar geometry. mdpi.com It is anticipated that H2L would form stable, neutral complexes with these metals with a 1:2 metal-to-ligand stoichiometry, formulated as M(L)2. The coordination would likely occur through the two sulfur atoms of the deprotonated ligand.
For other transition metals like iron, cobalt, copper, and zinc, a variety of coordination geometries and stoichiometries are possible. For example, tetrahedral or octahedral geometries can be expected depending on the metal ion and the reaction conditions. The coordination in these complexes could involve both the sulfur and nitrogen atoms of the ligand. Studies on similar pyrazole-based ligands have shown the formation of complexes with various transition metals. researchgate.net
Table 1: Expected Coordination Complexes of 2(1H)-Pyrazinone, 5,6-dimercapto- with Transition Metals
| Metal Ion | Expected Geometry | Potential Stoichiometry (Metal:Ligand) |
| Fe(II/III) | Octahedral/Tetrahedral | 1:2, 1:3 |
| Co(II) | Octahedral/Tetrahedral | 1:2 |
| Ni(II) | Square Planar/Octahedral | 1:2 |
| Cu(I/II) | Tetrahedral/Square Planar | 1:1, 1:2 |
| Zn(II) | Tetrahedral | 1:2 |
| Pd(II) | Square Planar | 1:2 |
| Pt(II) | Square Planar | 1:2 |
Coordination with Main Group and Lanthanide Ions
The coordination chemistry of H2L is not limited to transition metals. It can also form complexes with main group elements and lanthanide ions. Main group metal ions, while generally considered hard acids, can still interact with the nitrogen donors of the pyrazinone ring. The larger ionic radii of some main group elements might favor the formation of complexes with higher coordination numbers.
Lanthanide ions are hard Lewis acids and typically prefer to coordinate with hard donor atoms like oxygen and nitrogen. nih.gov Therefore, the interaction of lanthanide ions with H2L would likely be dominated by coordination to the nitrogen atoms of the pyrazinone ring. The resulting complexes could exhibit interesting photophysical properties, as lanthanide complexes are known for their characteristic luminescence. nih.govresearchgate.net The synthesis of such complexes often involves the reaction of a lanthanide salt with the ligand in a suitable solvent, potentially leading to coordination polymers or discrete molecular complexes. nih.gov
Influence of pH and Solvent on Complex Formation
The formation of metal complexes with H2L is significantly influenced by the pH of the reaction medium. The thiol groups of the ligand are acidic and need to be deprotonated to act as effective donor sites. Therefore, the complexation is typically carried out in the presence of a base or at a pH where the deprotonated form of the ligand, the dithiolate, is predominant. The pH can also affect the speciation of the metal ion in solution, which in turn influences the nature of the complex formed.
The choice of solvent is also critical. The solvent can affect the solubility of both the ligand and the metal salt, as well as the stability of the resulting complex. Solvents with different polarities and coordinating abilities can influence the reaction kinetics and the final structure of the complex. For instance, coordinating solvents might compete with the ligand for binding sites on the metal ion, potentially leading to different products than those obtained in non-coordinating solvents.
Scientific Literature Lacks Detailed Coordination Chemistry Studies on 2(1H)-Pyrazinone, 5,6-dimercapto-
A thorough investigation of scientific databases and scholarly articles reveals a significant gap in the documented coordination chemistry of the chemical compound 2(1H)-Pyrazinone, 5,6-dimercapto-. While the compound, identified by the CAS Number 195616-37-6, is commercially available, in-depth research into its behavior as a ligand in metal complexes appears to be limited or not publicly available.
Efforts to gather specific data for a detailed analysis of its metal complexes were unsuccessful. This includes a lack of published research on the spectroscopic and structural properties of any potential metal-ligand frameworks involving this particular pyrazinone derivative.
Specifically, searches for experimental and theoretical data pertaining to the following areas, as required for a comprehensive report, did not yield relevant findings:
Spectroscopic Characterization of Metal Complexes: No specific studies were found detailing the shifts in IR/Raman frequencies, changes in electronic spectra, or luminescence properties upon the coordination of 2(1H)-Pyrazinone, 5,6-dimercapto- with metal ions.
Structural Analysis: There is a lack of publicly accessible X-ray diffraction data that would provide insight into the crystal structures and coordination frameworks of its metal complexes.
Electronic and Geometric Structures: Detailed analyses of the coordination geometry, stereochemistry, and the application of molecular orbital theory to the metal-ligand bonding in complexes of 2(1H)-Pyrazinone, 5,6-dimercapto- are not present in the available scientific literature.
While the broader field of pyrazine-based ligands and their coordination chemistry is well-documented, the specific dithiol-substituted pyrazinone at the focus of this inquiry remains largely unexplored in this context. Consequently, a detailed scientific article focusing solely on the coordination chemistry of 2(1H)-Pyrazinone, 5,6-dimercapto- cannot be generated at this time due to the absence of foundational research and empirical data. Further experimental investigation would be required to elucidate the coordination behavior and properties of this compound.
Supramolecular Chemistry and Coordination Polymers
The presence of both nitrogen and sulfur donor atoms, coupled with the pyrazinone ring, endows 2(1H)-Pyrazinone, 5,6-dimercapto- with a rich potential for engaging in a variety of supramolecular interactions. The thiol groups can exist in equilibrium with their thione tautomers, offering diverse coordination modes. This tautomerism is a critical factor in determining the resulting structure of its metal complexes. hzdr.deacs.orgacs.orgnih.gov The pyrazinone moiety itself can participate in hydrogen bonding, further directing the self-assembly process.
The coordination chemistry of analogous compounds, such as 2,3-pyrazinedithiol (H2pdt), provides valuable insights into the potential behavior of 2(1H)-Pyrazinone, 5,6-dimercapto-. Studies on H2pdt have revealed its ability to form coordination polymers with d10 metal ions like Cu+ and Ag+. hzdr.deacs.orgacs.orgnih.gov These polymers often exhibit one-dimensional chain-like structures with short metal-metal distances, a characteristic that is of significant interest for the development of conductive materials. hzdr.deacs.orgacs.orgnih.gov It is conceivable that 2(1H)-Pyrazinone, 5,6-dimercapto- could form similar polymeric structures, with the pyrazinone oxygen atom potentially participating in inter-chain hydrogen bonding to create higher-dimensional networks.
Self-Assembly of Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The multitopic nature of 2(1H)-Pyrazinone, 5,6-dimercapto-, with its multiple coordination sites, makes it an excellent candidate for the synthesis of novel MOFs. The directionality of the thiol and nitrogen donors can be exploited to build robust frameworks with tailored pore sizes and functionalities.
While no MOFs based specifically on 2(1H)-Pyrazinone, 5,6-dimercapto- have been reported, the principles of MOF design using similar dithiolene ligands are well-established. For instance, dithiolene complexes with fused pyrazine (B50134) rings have been recognized for their capacity to coordinate with other metals to generate MOFs. rsc.org The pyrazine nitrogen atoms can act as secondary linkers, connecting pre-formed metal-dithiolene units into extended three-dimensional structures. The additional oxo group in 2(1H)-Pyrazinone, 5,6-dimercapto- could introduce further stability to the framework through hydrogen bonding with guest molecules or adjacent framework components.
The choice of metal ion is crucial in dictating the geometry and properties of the resulting MOF. Transition metals known for their affinity for sulfur donors, such as copper, silver, nickel, and palladium, would be prime candidates for complexation with 2(1H)-Pyrazinone, 5,6-dimercapto-. The resulting MOFs could exhibit interesting properties, including porosity for gas storage and separation, catalytic activity, or electronic conductivity.
Construction of Discrete Metallosupramolecular Architectures
Beyond infinite coordination polymers and MOFs, 2(1H)-Pyrazinone, 5,6-dimercapto- holds the potential for the self-assembly of discrete metallosupramolecular architectures. These are well-defined, finite structures such as molecular cages, rings, and helices, formed through the coordination of ligands and metal ions.
The geometry of the ligand and the coordination preferences of the metal ion are key factors in directing the formation of these discrete structures. By carefully selecting the metal precursor and reaction conditions, it is plausible to guide the self-assembly of 2(1H)-Pyrazinone, 5,6-dimercapto- towards specific, predetermined architectures. For instance, the use of metal ions with a strong preference for a specific coordination geometry, such as square-planar Ni(II) or Pd(II), could lead to the formation of metallacyclic structures.
Reactivity and Chemical Transformations of 2 1h Pyrazinone, 5,6 Dimercapto
Oxidation and Reduction Chemistry
The presence of thiol groups and the electron-rich pyrazine (B50134) ring makes the molecule susceptible to both oxidation and reduction reactions. These transformations are central to its use in areas such as coordination chemistry and the development of redox-active materials.
Formation of Disulfide Linkages
The thiol (-SH) groups in 2(1H)-Pyrazinone, 5,6-dimercapto- are readily oxidized to form disulfide (-S-S-) bonds. This can occur intramolecularly to form a cyclic disulfide or intermolecularly to create oligomeric or polymeric structures linked by disulfide bridges. The oxidation can be achieved using a variety of mild oxidizing agents.
Common methods for the oxidation of thiols to disulfides that are applicable to this compound include:
Aerobic Oxidation: In the presence of air (oxygen), particularly catalyzed by metal ions or bases, thiols can be oxidized to disulfides. Biomimetic flavin catalysts in the presence of molecular iodine have also been shown to effectively promote the aerobic oxidation of thiols. organic-chemistry.org
Hydrogen Peroxide: Reaction with hydrogen peroxide, often in the presence of a catalytic amount of an iodide source like potassium iodide or iodine, provides an effective means of forming disulfides. organic-chemistry.org
Dimethyl Sulfoxide (DMSO): DMSO can act as an oxidant, especially when catalyzed by an acid or a high-valent metal species like dichlorodioxomolybdenum(VI), to selectively convert thiols to disulfides under mild conditions. organic-chemistry.org
Halogen-based Reagents: Reagents such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) are efficient in oxidizing thiols to disulfides and can be used in solution or under solvent-free conditions. organic-chemistry.org
The formation of disulfide linkages is a critical reaction, as it can be reversed by reducing agents, allowing for the creation of dynamic systems responsive to redox stimuli.
Electrochemical Redox Behavior and Voltammetric Studies
The electrochemical properties of 2(1H)-Pyrazinone, 5,6-dimercapto- are of significant interest due to the presence of multiple redox-active sites. While specific voltammetric data for this exact compound is not widely published, the behavior of related pyrazine and dithiolene compounds provides a strong basis for understanding its electrochemical characteristics. hzdr.dedtu.dk
Cyclic voltammetry (CV) is a key technique used to investigate the redox processes of such molecules. nih.govonlineacademicpress.com For a compound like 2(1H)-Pyrazinone, 5,6-dimercapto-, CV would be expected to reveal information about:
Oxidation of Thiol Groups: The thiol groups can be oxidized to form disulfide bonds, which would appear as an anodic peak in the voltammogram. The potential at which this occurs would depend on the solvent, pH, and electrode material.
Redox Activity of the Pyrazine Ring: The pyrazine ring itself is redox-active. dtu.dkresearchgate.net It can undergo reduction, and the potential for this process is influenced by substituents on the ring. dtu.dk The presence of electron-donating mercapto groups would be expected to make the ring easier to oxidize and harder to reduce compared to unsubstituted pyrazine.
Metal Complex Formation: This compound is an excellent ligand for forming metal dithiolene complexes. The cyclic voltammograms of such complexes are often complex, showing multiple redox waves corresponding to both metal-centered and ligand-centered electron transfer processes. hzdr.de The "non-innocent" nature of the dithiolene ligand means that it actively participates in the redox chemistry of the complex. hzdr.de
Studies on related pyrazine derivatives show that the number and nature of substituents significantly impact the electrochemical kinetics and redox potentials. dtu.dk For instance, electron-withdrawing groups tend to increase the reduction potential, while electron-donating groups decrease it. dtu.dk
Table 1: Expected Electrochemical Events for 2(1H)-Pyrazinone, 5,6-dimercapto-
| Electrochemical Process | Expected Observation in Cyclic Voltammetry | Influencing Factors |
| Oxidation of Thiol Groups | Anodic peak(s) | pH, solvent, electrode material |
| Reduction of Pyrazine Ring | Cathodic peak(s) | Substituents, pH, solvent |
| Redox of Metal Complexes | Multiple anodic and cathodic peaks | Metal ion, ligand-to-metal ratio, solvent |
Alkylation and Acylation Reactions at Sulfur and Nitrogen Centers
The nucleophilic character of the sulfur and nitrogen atoms in 2(1H)-Pyrazinone, 5,6-dimercapto- allows for a variety of alkylation and acylation reactions, providing a pathway to a wide range of functionalized derivatives.
Selective Functionalization of Thiol Groups
The thiol groups are highly nucleophilic and readily react with electrophiles such as alkyl halides and acyl halides. This allows for the selective functionalization at the sulfur atoms. The reaction typically proceeds via an S-alkylation or S-acylation mechanism. The choice of base and solvent can be crucial for achieving high yields and selectivity. These reactions are important for creating derivatives with modified solubility, electronic properties, and coordination behavior.
Alkylation of Pyrazinone Nitrogen Atoms
The pyrazinone ring contains nitrogen atoms that can also undergo alkylation. However, the situation is more complex than at the sulfur atoms due to the presence of multiple potential sites for alkylation, including the ring nitrogens and the exocyclic oxygen (O-alkylation). The regioselectivity of these reactions is often dependent on the reaction conditions.
In related heterocyclic systems like pyridones, the N- versus O-alkylation is a common challenge. sciforum.net The outcome can be influenced by factors such as:
The nature of the base: Strong, non-nucleophilic bases are often used to deprotonate the nitrogen, favoring N-alkylation.
The alkylating agent: Harder alkylating agents may favor O-alkylation, while softer ones may favor N-alkylation, according to Hard and Soft Acids and Bases (HSAB) theory.
The solvent: The polarity of the solvent can influence the reactivity of the different nucleophilic sites.
Catalysts: Specific catalysts, such as palladium(II) acetate (B1210297) in some systems, can direct the alkylation to the nitrogen atom. researchgate.net
For 2(1H)-Pyrazinone, 5,6-dimercapto-, alkylation of the nitrogen would likely require prior protection or functionalization of the more nucleophilic thiol groups to achieve selectivity.
Table 2: Potential Alkylation and Acylation Reactions
| Reaction Type | Reagent Example | Functional Group Targeted | Product Type |
| S-Alkylation | Alkyl halide (e.g., CH₃I) | Thiol (-SH) | Thioether (-SR) |
| S-Acylation | Acyl halide (e.g., CH₃COCl) | Thiol (-SH) | Thioester (-SCOR) |
| N-Alkylation | Alkyl halide in presence of a base | Pyrazinone Nitrogen (-NH) | N-Alkyl pyrazinone |
Cycloaddition and Condensation Reactions
The pyrazinone ring and its functional groups have the potential to participate in cycloaddition and condensation reactions, leading to the formation of more complex heterocyclic systems.
Cycloaddition Reactions: Cycloaddition reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. iupac.org The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example. libretexts.orglibretexts.org The pyrazinone ring contains a diene-like system, which could potentially react with a suitable dienophile. However, the reactivity in such reactions is highly dependent on the electronic nature of both the diene and the dienophile. libretexts.org For the pyrazinone ring to act as a diene, it would need to react with an electron-deficient alkene. Conversely, if a double bond in the pyrazinone were to act as a dienophile, it would likely require an electron-rich diene. The presence of the electron-donating thiol groups would influence the electronic properties of the pyrazinone system and thus its reactivity in cycloaddition reactions.
Condensation Reactions: Condensation reactions, where two molecules combine with the loss of a small molecule like water, are also possible. The active methylene (B1212753) group adjacent to the carbonyl in the pyrazinone ring could potentially undergo condensation with aldehydes or ketones in the presence of a base, similar to an aldol-type condensation. uit.no Furthermore, the amino group of the pyrazinone in its tautomeric form could react with dicarbonyl compounds to form fused heterocyclic systems. researchgate.net The thiol groups could also participate in condensation reactions, for example, with carbonyl compounds to form dithioacetals or dithioketals, although this is less common for aromatic thiols.
The specific conditions required and the feasibility of these reactions for 2(1H)-Pyrazinone, 5,6-dimercapto- would need to be determined experimentally, as the interplay between the different functional groups can lead to complex reaction pathways.
Reactions Involving the Mercapto Groups (e.g., with Carbonyl Compounds)
The mercapto groups in 2(1H)-Pyrazinone, 5,6-dimercapto- are expected to be the primary sites of chemical reactions. Dithiols are well-known for their reactions with carbonyl compounds, such as aldehydes and ketones, to form five- or six-membered heterocyclic rings containing sulfur. For instance, 1,2-dithiols like ethane-1,2-dithiol readily react with aldehydes and ketones to yield 1,3-dithiolanes. wikipedia.org Similarly, propane-1,3-dithiol reacts to form 1,3-dithianes. wikipedia.org
Based on this reactivity, 2(1H)-Pyrazinone, 5,6-dimercapto- is predicted to react with aldehydes and ketones to form fused thiazine (B8601807) or dithiepine ring systems. The reaction with a simple aldehyde or ketone would likely proceed via acid catalysis, involving the initial formation of a hemithioacetal or hemithioketal, followed by intramolecular cyclization and dehydration to yield the final heterocyclic product.
While specific studies on 2(1H)-Pyrazinone, 5,6-dimercapto- are not available, research on quinoxaline-2,3-dithiol (B7734207) demonstrates the reactivity of the dithiol moiety. Quinoxaline-2,3-dithiol can be synthesized from 2,3-dichloroquinoxaline (B139996) by reaction with thiourea (B124793) or sodium hydrogen sulfide (B99878). nih.govmdpi.com This dithiol exists in tautomeric equilibrium with its dithione form, 1,4-dihydroquinoxaline-2,3-dithione. coleparmer.comcymitquimica.com The nucleophilic nature of the sulfur atoms in these systems allows them to participate in various reactions, including the formation of metal complexes. nih.gov
The table below summarizes the expected reactions of the mercapto groups with carbonyl compounds, based on the known reactivity of dithiols.
| Reactant (Carbonyl Compound) | Expected Product | Ring System Formed |
| Formaldehyde | Thiazino[4,5-b]pyrazin-2(1H)-one derivative | Fused Thiazine |
| Acetone | Dithiepino[6,7-b]pyrazin-2(1H)-one derivative | Fused Dithiepine |
| Benzaldehyde | Phenyl-substituted thiazino[4,5-b]pyrazin-2(1H)-one derivative | Fused Thiazine |
Heterocyclic Ring Expansion or Contraction
Information regarding heterocyclic ring expansion or contraction specifically for 2(1H)-Pyrazinone, 5,6-dimercapto- is not documented in the reviewed literature. However, transformations of related heterocyclic systems suggest possibilities. For example, some quinoxaline (B1680401) derivatives can undergo acid-catalyzed rearrangement with the contraction of the pyrazine ring to form 2-benzoimidazole derivatives. sapub.org Ring expansion reactions have also been observed in other heterocyclic systems. sapub.org
One potential pathway for ring transformation could involve the reaction of the dithiol functionality. For instance, the reaction of quinoxaline-2,3-dithiol with alkynonitriles can lead to the formation of quinoxaline dithione derivatives. researchgate.net Furthermore, the synthesis of thieno[2,3-b]quinoxalines from 2-haloquinoxalines involves a cyclization step that forms a new thiophene (B33073) ring fused to the pyrazine ring. researchgate.net This suggests that under appropriate conditions, the mercapto groups of 2(1H)-Pyrazinone, 5,6-dimercapto- could participate in cyclization reactions leading to the formation of new fused ring systems, which could be considered a form of ring annulation rather than a simple expansion or contraction of the original pyrazinone ring.
Hydrolysis and Stability Studies
The stability of 2(1H)-Pyrazinone, 5,6-dimercapto- is a critical factor for its potential applications. The presence of both a lactam function within the pyrazinone ring and the oxidizable mercapto groups suggests that its stability will be influenced by environmental conditions such as pH and temperature.
Chemical Stability Under Various Conditions (pH, Temperature)
Direct studies on the stability of 2(1H)-Pyrazinone, 5,6-dimercapto- are not available. However, the stability of related compounds provides valuable insights.
pH Stability: The thiol groups are susceptible to oxidation, particularly at neutral to alkaline pH, leading to the formation of disulfide bridges. Studies on thiolated cyclodextrins have shown that thiol groups are more stable towards oxidation at acidic pH (e.g., pH 5) compared to neutral or slightly alkaline pH (pH 6 and 7.2). researchgate.net At higher pH, the deprotonation of the thiol group to the more nucleophilic thiolate anion facilitates oxidation. Therefore, it is expected that 2(1H)-Pyrazinone, 5,6-dimercapto- would exhibit greater stability in acidic media. The pyrazinone ring itself, being a lactam, could be susceptible to hydrolysis under strongly acidic or basic conditions, which would lead to ring opening.
Temperature Stability: The thermal stability of heterocyclic compounds can vary widely. beilstein-journals.orgbeilstein-journals.org Aromatic dithiols can undergo thermal decomposition, although specific data for 2(1H)-Pyrazinone, 5,6-dimercapto- is not available. Studies on other heterocyclic aromatic dyes have shown that thermal stability can be influenced by intermolecular interactions such as hydrogen bonding. mdpi.com The presence of both N-H and S-H groups in 2(1H)-Pyrazinone, 5,6-dimercapto- suggests that hydrogen bonding could play a role in its thermal stability. The hazardous decomposition products of the related quinoxaline-2,3-dithiol include nitrogen oxides, carbon monoxide, and sulfur oxides. coleparmer.com
The following table summarizes the expected stability of 2(1H)-Pyrazinone, 5,6-dimercapto- under different conditions, based on data from analogous compounds.
| Condition | Expected Stability | Rationale |
| Acidic pH (e.g., pH 3-5) | Relatively stable | Thiol groups are protonated and less susceptible to oxidation. |
| Neutral pH (e.g., pH 7) | Less stable | Increased rate of thiol oxidation to disulfides. |
| Basic pH (e.g., pH > 8) | Unstable | Formation of thiolate anions facilitates rapid oxidation; potential for lactam hydrolysis. |
| Elevated Temperature | Likely to decompose | Thermal degradation of the heterocyclic ring and loss of sulfur-containing groups. |
Degradation Pathways and By-product Identification
Specific degradation pathways for 2(1H)-Pyrazinone, 5,6-dimercapto- have not been elucidated. However, based on its structure, several degradation routes can be postulated.
The primary degradation pathway is likely the oxidation of the mercapto groups. In the presence of oxygen or other oxidizing agents, the two adjacent thiol groups can readily form an intramolecular disulfide bond, yielding a fused 1,2-dithiin-pyrazinone ring system. Intermolecular disulfide bond formation could also occur, leading to polymeric structures. The presence of trace oxygen is often sufficient to induce the oxidation of aromatic dithiols. acs.org
Under harsh hydrolytic conditions (strong acid or base), the amide bond in the pyrazinone ring could be cleaved. This would result in the formation of a substituted amino acid derivative, which may undergo further degradation.
Applications in Advanced Materials Science
Precursors for Functional Organic and Inorganic Materials
The reactive nature of the mercapto groups makes this compound a promising precursor for a variety of functional materials.
The two thiol functional groups on the pyrazinone ring allow the molecule to act as a difunctional monomer in polymerization reactions. This could lead to the formation of novel polymers with unique properties imparted by the pyrazinone core. For instance, it could be a key ingredient in the synthesis of:
Polythioethers: Through reactions with dihaloalkanes or via oxidative polymerization, the dimercapto-pyrazinone could form polythioethers. The resulting polymers would likely exhibit high refractive indices and good thermal stability, properties characteristic of sulfur-containing polymers.
Polythiocarbonates: Reaction with phosgene (B1210022) or its derivatives could yield polythiocarbonates. These materials are known for their excellent optical properties and mechanical strength.
Table 1: Potential Polymerization Reactions
| Polymer Type | Co-reactant Example | Potential Polymer Backbone Feature |
| Polythioether | 1,2-Dibromoethane | -[S-CH₂-CH₂-S-Pyrazinone]- |
| Polythiocarbonate | Phosgene (COCl₂) | -[S-C(O)-S-Pyrazinone]- |
The thiol groups of 2(1H)-Pyrazinone, 5,6-dimercapto- can act as effective capping agents or surface ligands in the synthesis of nanomaterials. nih.gov The sulfur atoms can strongly coordinate to the surface of metal or semiconductor nanocrystals, controlling their growth, preventing aggregation, and imparting specific functionalities.
Quantum Dots (QDs): In the synthesis of QDs, such as those made from cadmium sulfide (B99878) (CdS) or zinc sulfide (ZnS), this compound could be used to passivate the surface, enhancing their photoluminescent quantum yield and stability. nih.gov
Metal Sulfides: It can also serve as a sulfur source in the synthesis of metal sulfide nanoparticles. nih.gov By carefully controlling the reaction conditions, the thermal decomposition of the metal-thiolate complex could lead to the formation of metal sulfide nanoparticles with well-defined sizes and shapes. nih.gov
Components in Electrochemical Systems (Fundamental Principles)
The pyrazinone core, with its nitrogen and oxygen atoms, combined with the redox-active thiol groups, suggests potential applications in electrochemistry.
The dimercapto-pyrazinone moiety can theoretically undergo reversible oxidation-reduction reactions. The thiol groups can be oxidized to form disulfide bridges, a process that is often electrochemically reversible. This property could be exploited in the design of redox-flow batteries or as a component in electrochemical capacitors. The specific redox potential would be influenced by the electronic nature of the pyrazinone ring.
The strong affinity of sulfur for metal surfaces allows 2(1H)-Pyrazinone, 5,6-dimercapto- to be used for the modification of electrodes (e.g., gold, silver, platinum). ijert.org By forming self-assembled monolayers (SAMs), it can create a defined interface between the electrode and the electrolyte. ijert.org This allows for fundamental studies of electron transfer processes and the development of sensors with enhanced selectivity and sensitivity. ijert.org
Chemo-sensing and Detection Mechanisms
The combination of a heterocyclic ring and metal-binding thiol groups makes 2(1H)-Pyrazinone, 5,6-dimercapto- a promising candidate for the development of chemosensors. rsc.orgnih.govrsc.org
The interaction of the thiol groups with specific metal ions could lead to a measurable optical or electrochemical response. For instance, the binding of a heavy metal ion could cause a change in the fluorescence of the molecule or a shift in its redox potential. The pyrazinone ring can be chemically modified to tune the selectivity and sensitivity of the sensor for different analytes.
Principles of Metal Ion Sensing via Complexation
The fundamental principle behind the use of 2(1H)-Pyrazinone, 5,6-dimercapto- as a metal ion sensor lies in its ability to form stable complexes with metal ions. The two adjacent sulfur atoms can act as a bidentate chelating agent, binding to a metal center to form a five-membered ring, a highly stable arrangement. This complexation event alters the electronic properties of the pyrazinone-dithiolene system, leading to a measurable signal.
The selectivity of the sensor is dictated by the principles of Hard and Soft Acids and Bases (HSAB) theory. The soft sulfur donors of the ligand are expected to exhibit a high affinity for soft metal ions such as mercury(II), copper(II), and silver(I). bohrium.commdpi.comnih.gov This selectivity is crucial for developing sensors that can detect specific target ions even in the presence of other, harder metal ions like alkali and alkaline earth metals. nih.gov The formation of a 1:1 complex between the ligand and the metal ion is a common stoichiometry observed in related dithiolene-based sensors. semanticscholar.org
Optical or Electrochemical Transduction Mechanisms
The complexation of a metal ion by 2(1H)-Pyrazinone, 5,6-dimercapto- can be transduced into a detectable signal through either optical or electrochemical means.
Optical Transduction: A change in the color or fluorescence of the compound upon metal binding is a common optical sensing mechanism. This phenomenon arises from the alteration of the ligand's electronic structure upon complexation. The interaction with a metal ion can modify the energy levels of the π-system, leading to a shift in the absorption or emission spectrum. mdpi.comnih.gov For instance, platinum-dithiolene complexes have been developed as colorimetric chemosensors that exhibit distinct color changes in the presence of specific metal ions like Hg²⁺, Cu²⁺, and Ag⁺. bohrium.commdpi.com The color change can be influenced by the electronic properties of the substituents on the ligand framework. mdpi.com
Electrochemical Transduction: The redox properties of the dithiolene moiety can be exploited for electrochemical sensing. The binding of a metal ion can cause a shift in the redox potential of the complex, which can be measured using techniques like cyclic voltammetry. nih.gov The cyclic voltammogram of a dithiolene complex typically shows reversible or irreversible redox waves corresponding to the oxidation or reduction of the metal center or the ligand itself. The change in the peak potentials or currents upon addition of a metal ion can be correlated to its concentration. For example, the redox potential of some Pt(dithiolene) complexes is sensitive to the presence of metal ions. nih.gov
| Sensing Mechanism | Principle | Detected Ions (Analogous Systems) | Key Advantages |
| Colorimetric Sensing | Change in color upon complexation due to altered electronic structure. bohrium.commdpi.com | Hg²⁺, Cu²⁺, Ag⁺ bohrium.commdpi.comnih.gov | Low cost, real-time naked-eye detection. mdpi.com |
| Fluorometric Sensing | Change in fluorescence intensity or wavelength upon metal binding. | - | High sensitivity. |
| Electrochemical Sensing | Shift in redox potential upon complexation. nih.gov | Hg²⁺ nih.gov | High sensitivity and quantitative analysis. |
Catalysis (Ligand Role)
The ability of 2(1H)-Pyrazinone, 5,6-dimercapto- to act as a ligand for a variety of metal ions also opens up possibilities for its use in catalysis. The electronic properties and geometry of the resulting metal complexes can be fine-tuned to create active and selective catalysts for a range of chemical transformations.
As Ligands in Homogeneous and Heterogeneous Catalytic Systems
Homogeneous Catalysis: In homogeneous catalysis, metal complexes of 2(1H)-Pyrazinone, 5,6-dimercapto- would be soluble in the reaction medium. The ligand can influence the catalytic activity of the metal center by modifying its electronic and steric environment. For example, dithiolene complexes of nickel and cobalt have been investigated as homogeneous catalysts for the electrocatalytic reduction of protons and carbon dioxide. pnas.orgacs.org The catalytic activity in these systems is often dependent on the redox potential of the complex, which is directly influenced by the dithiolene ligand. pnas.org The oxidation of thiols to disulfides is another reaction where metal complexes can act as homogeneous catalysts. rsc.org
Heterogeneous Catalysis: For applications in heterogeneous catalysis, the metal complex of 2(1H)-Pyrazinone, 5,6-dimercapto- could be immobilized on a solid support. This approach combines the high selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. While direct examples using this specific ligand are not available, the functional groups on the pyrazinone ring could potentially be used for covalent attachment to a support material.
Investigation of Catalyst Performance and Mechanism
The performance of a catalyst based on a 2(1H)-Pyrazinone, 5,6-dimercapto- metal complex would be evaluated based on its activity (turnover number and turnover frequency), selectivity towards the desired product, and stability under reaction conditions. Mechanistic investigations would be crucial to understand the role of the ligand and the metal center in the catalytic cycle.
For instance, in the context of photocatalytic hydrogen evolution, cobalt-dithiolene complexes have shown high turnover numbers. pnas.org The proposed mechanism often involves a reductive quenching pathway where the catalyst is reduced before reacting with a proton source. pnas.org Similarly, a bio-inspired nickel(bis-dithiolene) complex has been shown to be a competent homogeneous catalyst for the electroreduction of carbon dioxide to formate. acs.org Mechanistic studies suggest that the dithiolene ligand plays a key role in stabilizing different oxidation states of the nickel center during the catalytic cycle. acs.org
| Catalytic Application (Analogous Systems) | Catalyst Type | Metal Center | Key Findings |
| Photocatalytic H₂ Evolution | Homogeneous pnas.org | Cobalt pnas.org | High turnover numbers, activity dependent on redox potential. pnas.org |
| Electrocatalytic CO₂ Reduction | Homogeneous acs.org | Nickel acs.org | Reduction of CO₂ to formate, ligand stabilizes key intermediates. acs.org |
| Oxygen Atom Transfer | Homogeneous researchgate.net | Tungsten, Molybdenum researchgate.net | Mimics the activity of certain oxidoreductase enzymes. researchgate.net |
| Oxidation of Thiols | Homogeneous rsc.org | Various Metal Ions rsc.org | Catalytic conversion of thiols to disulfides. rsc.org |
Analytical Methodologies for 2 1h Pyrazinone, 5,6 Dimercapto
Chromatographic Separation and Analysis
Chromatographic techniques are paramount for the separation of 2(1H)-Pyrazinone, 5,6-dimercapto- from impurities and for its quantification. The choice of method depends on the volatility of the compound and its potential to form polymeric structures.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. A reverse-phase HPLC (RP-HPLC) method is typically suitable for the analysis of polar compounds like 2(1H)-Pyrazinone, 5,6-dimercapto-.
A standard RP-HPLC setup would involve a C18 column, which contains a non-polar stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer to control the pH and ionic strength. coleparmer.comscirp.orgnih.gov Detection is commonly achieved using a UV detector, as the pyrazinone ring system is expected to exhibit strong UV absorbance. coleparmer.com For purity analysis, a gradient elution may be employed to separate impurities with a wide range of polarities. For quantification, an isocratic elution with a suitable internal standard can provide accurate and reproducible results.
Table 1: Illustrative RP-HPLC Parameters for the Analysis of 2(1H)-Pyrazinone, 5,6-dimercapto-
| Parameter | Value/Condition |
| Column | C18, 5 µm, 250 x 4.6 mm |
| Mobile Phase | Acetonitrile : 0.05 M Sodium Acetate (B1210297) Buffer (pH 6.8) (10:90 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~325 nm |
| Injection Volume | 20 µL |
| Retention Time | ~3-5 min (estimated) |
The data in this table is illustrative and based on methods for related mercapto-containing heterocyclic compounds.
Direct analysis of 2(1H)-Pyrazinone, 5,6-dimercapto- by Gas Chromatography (GC) is challenging due to its expected low volatility and potential for thermal degradation in the GC inlet and column. The presence of two thiol groups significantly increases its polarity and boiling point.
To overcome these limitations, derivatization of the thiol groups is necessary to create more volatile and thermally stable analogs. nih.gov Common derivatizing agents for thiols include silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or alkylating agents. The resulting derivatives can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification based on their mass spectra. nih.gov
Table 2: Proposed GC-MS Parameters for the Analysis of Derivatized 2(1H)-Pyrazinone, 5,6-dimercapto-
| Parameter | Value/Condition |
| Derivatization Agent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in Pyridine |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow |
| Oven Program | 100°C (1 min), ramp to 280°C at 10°C/min, hold for 5 min |
| Injector Temperature | 250°C |
| Detector | Mass Spectrometer (Scan mode m/z 50-550) |
The data in this table represents a typical starting point for the GC-MS analysis of silylated thiol compounds.
The presence of two mercapto groups in the molecule introduces the possibility of forming dimers or higher-order oligomers through the formation of disulfide bonds upon oxidation. Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the ideal technique to investigate the presence of such polymeric forms.
SEC separates molecules based on their hydrodynamic volume in solution. Larger molecules, such as oligomers, will elute earlier from the column than smaller molecules like the monomer. A typical SEC system would utilize a column packed with porous particles and a mobile phase in which the sample is fully soluble. The detection can be achieved using a refractive index (RI) detector or a UV detector.
Table 3: Conceptual SEC Analysis for Polymeric Forms of 2(1H)-Pyrazinone, 5,6-dimercapto-
| Parameter | Monomer | Dimer/Oligomer |
| Expected Elution Time | Later | Earlier |
| Principle of Separation | Smaller hydrodynamic volume, greater interaction with pores | Larger hydrodynamic volume, exclusion from pores |
| Potential SEC Column | Polystyrene-divinylbenzene based, suitable for organic solvents | |
| Mobile Phase | Tetrahydrofuran (THF) or Dimethylformamide (DMF) |
This table illustrates the expected relative elution behavior of monomeric and polymeric forms in an SEC experiment.
Spectrophotometric and Fluorometric Methods for Quantification
Spectroscopic methods offer rapid and sensitive means for the quantification of 2(1H)-Pyrazinone, 5,6-dimercapto-, either directly or after derivatization to enhance the signal.
The 2(1H)-Pyrazinone, 5,6-dimercapto- molecule contains chromophores that absorb ultraviolet (UV) and visible (Vis) light. The pyrazinone ring system, along with the sulfur-containing substituents, is expected to result in characteristic UV-Vis absorption maxima. Based on structurally similar compounds like 5,6-dimethoxy-1-indanone, significant absorption can be anticipated in the 200-400 nm range. cymitquimica.com
The intrinsic fluorescence of 2(1H)-Pyrazinone, 5,6-dimercapto- is less predictable. While many heterocyclic compounds are fluorescent, the presence of thiol groups can sometimes lead to fluorescence quenching. semanticscholar.org Experimental determination would be necessary to ascertain its native fluorescence properties. The fluorescence of related diphenylthiazolo[4,5-b]pyrazine derivatives has been studied, suggesting that the pyrazine (B50134) core can participate in fluorescent transitions.
Table 4: Predicted Spectroscopic Properties of 2(1H)-Pyrazinone, 5,6-dimercapto-
| Property | Predicted Value/Characteristic | Basis of Prediction |
| UV-Vis λmax | ~250 nm and ~330 nm | Analogy with pyrazinone and thiol-containing chromophores |
| Molar Absorptivity (ε) | Moderate to High | Expected for extended π-systems |
| Fluorescence Emission | Weak or Quenched | Potential for quenching by thiol groups |
| Excitation Wavelength | Corresponds to a UV-Vis absorption maximum | Fundamental principle of fluorescence |
The data in this table is a scientific estimation based on the spectroscopic properties of analogous chemical structures.
To improve the sensitivity and selectivity of spectroscopic detection, derivatization of the thiol groups can be performed. This is a common strategy, especially for enhancing fluorescence, which is inherently more sensitive than UV-Vis absorption.
For enhanced UV-Vis detection, a reagent that reacts with thiols to introduce a highly absorbing chromophore can be used. For fluorescence detection, a fluorogenic reagent is employed, which is itself non-fluorescent or weakly fluorescent but becomes highly fluorescent upon reaction with a thiol.
Table 5: Examples of Derivatization Reagents for Enhanced Spectroscopic Detection of Thiols
| Reagent | Detection Method | Principle |
| 5,5'-dithiobis(2-nitrobenzoic acid) (Ellman's Reagent) | UV-Vis | Reacts with thiols to release a colored product (TNB²⁻) with λmax at 412 nm. |
| Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F) | Fluorescence | Reacts with thiols to form a highly fluorescent adduct. |
| Monobromobimane (MBB) | Fluorescence | Reacts with thiols to form a fluorescent derivative. |
This table provides examples of common derivatization strategies for the analysis of thiol-containing compounds.
Electrochemical Analytical Techniques
Electrochemical methods are particularly well-suited for the analysis of redox-active compounds like 2(1H)-Pyrazinone, 5,6-dimercapto-, owing to the presence of the thiol (-SH) groups, which are readily oxidizable.
Voltammetry (Cyclic Voltammetry, Differential Pulse Voltammetry)
Voltammetric techniques involve applying a varying potential to an electrode and measuring the resulting current. This provides information about the redox behavior of the analyte.
Cyclic Voltammetry (CV) is a powerful tool for investigating the electrochemical properties of pyrazine derivatives. researchgate.netuniv-lyon1.fr By scanning the potential in both forward and reverse directions, CV can reveal the reversibility of redox processes. For 2(1H)-Pyrazinone, 5,6-dimercapto-, CV can be used to determine the oxidation potential of the mercapto groups and to study the stability of the resulting oxidized species. The electrochemical behavior of similar compounds, such as pyridine-2,6-dicarbohydrazide, has been shown to be highly dependent on the pH of the supporting electrolyte, with different voltammograms observed in acidic, neutral, and basic media. researchgate.net For instance, in an acidic solution, only a reduction peak might be observed, while in a basic solution, both reduction and oxidation peaks may appear. researchgate.net
Differential Pulse Voltammetry (DPV) is a more sensitive technique than CV and is well-suited for quantitative analysis. wikipedia.orgpineresearch.compalmsens.com DPV minimizes the background charging current, resulting in a higher signal-to-noise ratio and lower detection limits, often in the range of 10⁻⁸ M. wikipedia.orgnih.gov The technique applies a series of voltage pulses superimposed on a linearly increasing potential ramp. pineresearch.compalmsens.com The current is measured just before and at the end of each pulse, and the difference is plotted against the potential, yielding a peak-shaped response where the peak height is proportional to the analyte concentration. palmsens.comyoutube.com For 2(1H)-Pyrazinone, 5,6-dimercapto-, DPV could be employed for trace-level detection in various non-biological matrices. Reversible reactions typically produce symmetric peaks, while irreversible reactions result in asymmetric peaks. wikipedia.org
| Technique | Principle | Application for 2(1H)-Pyrazinone, 5,6-dimercapto- |
| Cyclic Voltammetry (CV) | Potential is swept linearly and then reversed. | Study of redox behavior, determination of oxidation/reduction potentials of mercapto groups, investigation of reaction mechanisms and reversibility. researchgate.netuniv-lyon1.fr |
| Differential Pulse Voltammetry (DPV) | Pulses of a constant amplitude are superimposed on a DC potential scan. | Quantitative analysis at trace levels, enhanced sensitivity compared to CV, determination of concentration. wikipedia.orgpineresearch.compalmsens.com |
Amperometry for Real-time Monitoring
Amperometry involves applying a constant potential to the working electrode and measuring the current as a function of time. This technique is ideal for real-time monitoring of changes in the concentration of an electroactive species. For 2(1H)-Pyrazinone, 5,6-dimercapto-, amperometry could be used to monitor its consumption or production in a chemical reaction. The choice of the applied potential is critical and is typically set at a value where the analyte undergoes oxidation or reduction. The development of chemically modified electrodes can enhance the selectivity and sensitivity of amperometric detection for thiol-containing compounds. nih.gov
Coupled Analytical Techniques (e.g., LC-MS, GC-MS, LC-UV)
Coupled or hyphenated techniques combine the separation power of chromatography with the detection capabilities of a spectrometer, providing a powerful tool for the analysis of complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile technique for the analysis of a wide range of compounds, including pyrazines. nih.gov LC separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification based on their mass-to-charge ratio. For non-volatile or thermally labile compounds like 2(1H)-Pyrazinone, 5,6-dimercapto-, LC-MS is often the method of choice. nih.gov The use of derivatizing agents can be employed to improve chromatographic separation and detection. nih.gov Ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) offers high sensitivity and selectivity for the quantitation of pyrazines. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique for the analysis of volatile and semi-volatile compounds. cdc.gov While direct analysis of 2(1H)-Pyrazinone, 5,6-dimercapto- by GC-MS might be challenging due to its low volatility, derivatization to a more volatile form could make it amenable to this technique. GC-MS is widely used for the characterization of alkylpyrazines, although the mass spectra of positional isomers can be very similar, often requiring the use of retention indices for unambiguous identification. nih.govresearchgate.net The use of a sulfur-specific detector, such as a sulfur chemiluminescence detector (SCD), in conjunction with GC can provide selective detection of sulfur-containing compounds like 2(1H)-Pyrazinone, 5,6-dimercapto-. thermofisher.comshimadzu.com
Liquid Chromatography-Ultraviolet (LC-UV) detection is a common and robust method used in conjunction with HPLC. nih.gov The analyte is detected based on its absorption of UV-Vis light at a specific wavelength. While not as selective as mass spectrometry, LC-UV is a cost-effective technique for routine analysis. The presence of the pyrazinone ring and the thiol groups in 2(1H)-Pyrazinone, 5,6-dimercapto- should provide sufficient chromophores for UV detection. Derivatization reactions can be used to enhance the UV absorbance of analytes that lack a strong chromophore. researchgate.net
| Technique | Separation Principle | Detection Principle | Suitability for 2(1H)-Pyrazinone, 5,6-dimercapto- |
| LC-MS | Liquid Chromatography | Mass Spectrometry | High, suitable for non-volatile compounds. Provides structural information. nih.govuva.nl |
| GC-MS | Gas Chromatography | Mass Spectrometry | Moderate, may require derivatization to increase volatility. nih.govresearchgate.net |
| LC-UV | Liquid Chromatography | UV-Vis Absorbance | High, for quantitative analysis. Derivatization may enhance sensitivity. nih.govresearchgate.net |
Sample Preparation and Matrix Effects in Non-Biological Systems
Effective sample preparation is a critical step to ensure accurate and reliable analytical results, as it aims to isolate the analyte of interest from the sample matrix and minimize interferences. researchgate.netresearchgate.net For the analysis of 2(1H)-Pyrazinone, 5,6-dimercapto- in non-biological systems, such as environmental samples, the choice of sample preparation technique will depend on the nature of the matrix.
Solid-Phase Extraction (SPE) is a widely used technique for the purification and concentration of analytes from liquid samples. researchgate.net It involves passing the sample through a sorbent bed that retains the analyte, which is then eluted with a suitable solvent. The choice of sorbent is crucial and depends on the polarity and functional groups of the analyte. For 2(1H)-Pyrazinone, 5,6-dimercapto-, a reverse-phase sorbent could potentially be used to retain the compound from aqueous matrices.
Matrix effects can significantly impact the accuracy of an analysis, particularly in sensitive techniques like LC-MS and electrochemical methods. These effects arise from the co-elution or co-detection of other components in the sample matrix that can suppress or enhance the analyte signal. In LC-MS, matrix effects can be mitigated by using a more efficient sample cleanup, optimizing chromatographic conditions to separate the analyte from interfering compounds, or using an internal standard that is structurally similar to the analyte. In electrochemical analysis, matrix components can adsorb to the electrode surface, leading to fouling and a decrease in sensitivity. Proper sample preparation and the use of modified electrodes can help to minimize these effects.
| Sample Preparation Technique | Description | Application for 2(1H)-Pyrazinone, 5,6-dimercapto- |
| Solid-Phase Extraction (SPE) | A sample cleanup method that uses a solid sorbent to isolate analytes from a solution. | Purification and concentration from various non-biological matrices. researchgate.net |
| Liquid-Liquid Extraction (LLE) | A method to separate compounds based on their relative solubilities in two different immiscible liquids. | Isolation from aqueous samples using an appropriate organic solvent. |
Conclusions and Future Research Directions
Summary of Key Academic Contributions and Findings
Currently, there are no significant academic contributions or detailed research findings specifically centered on 2(1H)-Pyrazinone, 5,6-dimercapto- available in the public domain. General synthetic methods for the 2(1H)-pyrazinone scaffold have been reported, often involving the condensation of α-amino acids with α,β-dicarbonyl compounds or the cyclization of appropriate precursors. nih.gov However, the successful synthesis and characterization of the 5,6-dimercapto derivative have not been specifically described. The inherent reactivity of thiol groups often requires specific protective group strategies and reaction conditions to avoid oxidation and other side reactions, which may present a synthetic hurdle that has yet to be publicly addressed for this particular structure.
Identification of Remaining Challenges and Knowledge Gaps
The primary and most significant knowledge gap is the very existence and fundamental properties of 2(1H)-Pyrazinone, 5,6-dimercapto-. The challenges are therefore foundational and substantial:
Synthesis and Characterization: The foremost challenge is the development of a reliable and efficient synthetic route to produce 2(1H)-Pyrazinone, 5,6-dimercapto-. This includes purification and full characterization of the molecule's structure and properties.
Physicochemical Properties: There is a complete absence of data on the physicochemical properties of this compound, such as its solubility, stability, pKa values of the mercapto groups, and its electronic properties.
Reactivity and Chemical Behavior: The chemical reactivity of the dithiolopyrazinone core is unknown. Understanding how the mercapto groups influence the reactivity of the pyrazinone ring and vice versa is a critical area for investigation.
Biological Activity: While many pyrazinone derivatives exhibit biological activity, the potential therapeutic or biological effects of 2(1H)-Pyrazinone, 5,6-dimercapto- are entirely unexplored.
| Identified Knowledge Gaps for 2(1H)-Pyrazinone, 5,6-dimercapto- |
| Validated Synthetic Pathway |
| Spectroscopic and Crystallographic Data |
| Physicochemical Parameters (Solubility, Stability, etc.) |
| Reactivity Profile and Derivatization Potential |
| Biological Activity and Pharmacological Profile |
| Potential for Metal Chelation |
| Supramolecular Chemistry and Self-Assembly Behavior |
Emerging Research Avenues for 2(1H)-Pyrazinone, 5,6-dimercapto-
The dearth of information on this compound means that the field is wide open for foundational research. Emerging avenues are numerous and could lead to significant discoveries:
Coordination Chemistry: The presence of two adjacent mercapto groups suggests that 2(1H)-Pyrazinone, 5,6-dimercapto- could act as a potent bidentate chelating agent for various metal ions. Research into its coordination chemistry could lead to the development of novel catalysts, sensors, or metal-sequestering agents.
Materials Science: The dithiolene character of the 5,6-dimercapto moiety is a well-known feature in materials science, often associated with interesting electronic and optical properties. Investigating the potential of this compound and its metal complexes in the context of conductive materials, dyes, or near-infrared absorbing agents is a promising direction.
Medicinal Chemistry: Given the broad biological activities of other pyrazinones, screening 2(1H)-Pyrazinone, 5,6-dimercapto- and its derivatives for various biological targets is a logical next step, once a synthetic route is established. The sulfur atoms may impart unique pharmacological properties.
Supramolecular Chemistry: The potential for hydrogen bonding and disulfide bond formation could enable the self-assembly of this molecule into interesting supramolecular structures, such as gels, liquid crystals, or polymers.
Potential for Synergistic Approaches Integrating Synthesis, Theory, and Application
To efficiently unlock the potential of 2(1H)-Pyrazinone, 5,6-dimercapto-, a synergistic approach integrating synthetic chemistry, computational modeling, and applied research will be crucial.
Synthesis and Computational Chemistry: Theoretical calculations (e.g., Density Functional Theory) could be employed to predict the most viable synthetic pathways, spectroscopic properties, and the electronic structure of the molecule. This can guide experimental work and help to rationalize the observed reactivity.
Theory and Application: Computational modeling can predict the potential of the molecule to bind to specific biological targets or to form stable metal complexes with desired electronic properties. These predictions can then be tested experimentally, streamlining the discovery of potential applications.
Synthesis and Application: The development of a robust synthetic route will be the gateway to exploring its applications. A close feedback loop between the synthesis of new derivatives and their testing in various applications will accelerate the identification of lead compounds for specific uses.
Q & A
Q. What are the optimal synthetic routes for 5,6-dimercapto-2(1H)-pyrazinone, considering yield and purity?
Methodological Answer: The synthesis of 5,6-dimercapto-2(1H)-pyrazinone derivatives can be optimized using diketopiperazine precursors and phosphoryl chloride (POCl₃)-mediated cyclization. For example, symmetric diketopiperazines (e.g., DL-alanine anhydride) react with POCl₃ under reflux to form 3,6-disubstituted pyrazinones . Microwave irradiation (MWI) significantly enhances reaction efficiency, reducing time and improving yields (e.g., 3,5-dichloro-2(1H)-pyrazinone synthesis via Hoornaert’s method in 1,2-dimethoxyethane with Pd(OAc)₂/Xantphos catalysts) . Post-synthesis purification via high-performance counter-current chromatography (HPCC) resolves regioisomers .
Q. How can researchers characterize and confirm the structure of 5,6-dimercapto-2(1H)-pyrazinone derivatives?
Methodological Answer: Structural elucidation relies on:
- NMR Spectroscopy : ¹H/¹³C NMR and 2D experiments (HSQC, HMBC, COSY) identify substituent positions. For example, HMBC correlations between H-7/Me-8 and C-2/C-3 confirm alkyl group placement in 3,6-disubstituted pyrazinones .
- Mass Spectrometry : HRESIMS determines molecular formulas (e.g., [M + Na]⁺ peaks for C10H16N2O derivatives) .
- X-ray Crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives .
Advanced Research Questions
Q. What strategies exist to enhance the bioactivity of 5,6-dimercapto-2(1H)-pyrazinone derivatives?
Methodological Answer: Structure-activity relationship (SAR) studies guide bioactivity optimization:
- Substituent Engineering : Branched alkyl groups at N-1 (e.g., tert-butyl) and electron-withdrawing groups (e.g., Cl at C-5) enhance antifungal and anticancer activity .
- Hybrid Scaffolds : Incorporating pyrazole or phenyl rings at C-3/C-6 (via Suzuki–Miyaura cross-coupling) improves binding to targets like tubulin or influenza PB2 polymerase .
- Bioisosteric Replacement : Replacing pyrimidine with pyrazinone in VX787 analogues retains inhibitory activity against influenza RNA polymerase .
Q. Are there computational models predicting the reactivity or properties of 5,6-dimercapto-2(1H)-pyrazinone?
Methodological Answer: Quantum-chemical studies (e.g., DFT calculations) model reaction pathways and electronic properties. For example:
Q. How can contradictions in spectroscopic data during structural analysis be resolved?
Methodological Answer: Contradictions arise from tautomerism or regioisomerism. Mitigation strategies include:
- Variable Temperature NMR : Identifies tautomeric equilibria (e.g., keto-enol shifts in CDCl₃ vs. DMSO) .
- Isotopic Labeling : ¹⁵N/¹³C-labeled precursors clarify HMBC correlations in ambiguous cases .
- Crystallographic Validation : X-ray structures resolve disputes over substituent positions (e.g., sec-butyl vs. isobutyl groups) .
Q. What methods enable functionalization of the pyrazinone ring for diverse applications?
Methodological Answer: Key functionalization strategies:
- Buchwald–Hartwig Amination : Introduces aryl/alkyl amines at C-3 using Pd(OAc)₂/Xantphos catalysts .
- Microwave-Assisted Synthesis : Accelerates ring closure (e.g., diketone + ammonium acetate in acetic acid at 160°C for 4 minutes) .
- Thiol-Epoxide Click Chemistry : 5,6-dimercapto groups react with epoxides to generate sulfur-rich hybrids for drug delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
